N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S2/c20-16(17-19-14-3-1-2-4-15(14)23-17)18-8-13-7-12(10-22-13)11-5-6-21-9-11/h1-7,9-10H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIADFWSUJEVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC(=CS3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Introduction of the Furan and Thiophene Moieties: The furan and thiophene rings are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Thiazole-Furan Hybrids
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) shares structural similarities with the target compound, featuring a thiazole-furan-carboxamide framework. However, its morpholinoacetamide side chain may reduce metabolic stability compared to the benzothiazole-thiophene system .
Furan Carboxamide Derivatives
Compounds like 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide () demonstrate the importance of hydrazine linkers in modulating solubility and bioavailability. The absence of such groups in the target compound suggests a trade-off between stability and target affinity .
Biological Activity
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzothiazole core substituted with a furan-thiophene moiety. This unique arrangement is believed to contribute to its biological activity, particularly in anti-inflammatory and anticancer applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Core : This is generally achieved through cyclization reactions involving 2-aminobenzenethiol and appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the furan-thiophene group is accomplished via nucleophilic substitution methods.
- Carboxamide Formation : The final step involves the acylation of the amine group with carboxylic acid derivatives.
Antioxidant Activity
Research indicates that derivatives of benzothiazole exhibit significant antioxidant properties. A study demonstrated that certain benzothiazole derivatives showed high radical scavenging activity, which is crucial for combating oxidative stress-related diseases . The IC50 values for these compounds were notably low, indicating potent antioxidant capabilities.
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In vivo studies revealed that this compound could significantly inhibit inflammatory responses, potentially through the inhibition of COX enzymes, which are critical mediators in inflammatory pathways. For instance, one derivative displayed over 50% inhibition in a standard anti-inflammatory model compared to control drugs like indomethacin .
Anticancer Activity
The anticancer potential of this compound is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic factors. Molecular docking studies have indicated favorable interactions with key oncogenic proteins .
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profiles of this compound:
- Study on Antioxidant Efficacy : In a controlled laboratory setting, researchers tested the compound against various free radicals. The results showed a significant reduction in oxidative stress markers in treated cells compared to untreated controls.
- Anti-inflammatory Model : In a mouse model of acute inflammation, administration of the compound resulted in reduced swelling and pain response, confirming its potential as an anti-inflammatory agent.
- Cancer Cell Line Study : The compound was tested on human breast cancer cell lines (MCF7). Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Data Summary Table
Q & A
Q. What are the standard synthetic routes for N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide?
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Preparation of the thiophene-furan intermediate via Suzuki-Miyaura coupling or nucleophilic substitution.
- Step 2 : Functionalization of the benzothiazole core using carboxamide coupling agents like EDCl/HOBt.
- Step 3 : Purification via column chromatography or recrystallization, with solvents such as ethanol or ethyl acetate . Key parameters include temperature control (e.g., 60–80°C for coupling reactions) and catalysts like palladium for cross-coupling steps .
Q. Which spectroscopic techniques are used to confirm the compound’s structural identity?
- NMR spectroscopy (¹H and ¹³C) to verify substituent connectivity and regiochemistry.
- FT-IR to confirm carboxamide (C=O stretch ~1650 cm⁻¹) and aromatic C-H bonds.
- Mass spectrometry (ESI-TOF) for molecular weight validation . Crystallographic data (if available) can be resolved using SHELX software for single-crystal XRD .
Q. What initial biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
- Antimicrobial testing : Broth microdilution to determine MIC against Gram-positive/negative bacteria (e.g., MRSA) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the final synthetic step?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency.
- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling steps to improve regioselectivity.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
- Purification : Replace column chromatography with preparative HPLC for higher purity (>95%) .
Q. How to resolve contradictions in reported biological activity data?
- Reproducibility checks : Validate assay conditions (e.g., buffer pH, incubation time) across labs.
- Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if initial ELISA data are inconsistent.
- Compound purity : Use HPLC to rule out impurities (>98% purity required for reliable IC₅₀ calculations) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2 or EGFR).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
Q. How to design derivatives to enhance bioavailability while retaining activity?
- Structural modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) to improve solubility.
- Prodrug strategies : Mask the carboxamide as an ester for enhanced membrane permeability.
- SAR studies : Compare analogs with varying furan/thiophene substituents to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
